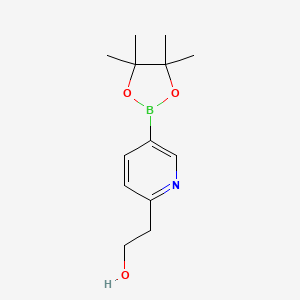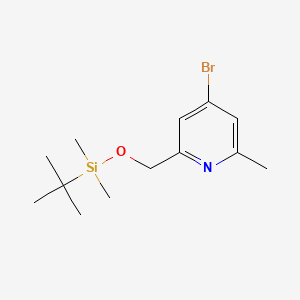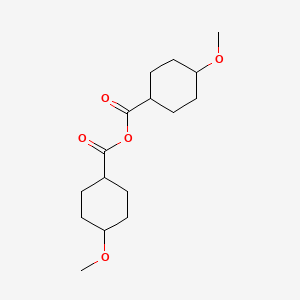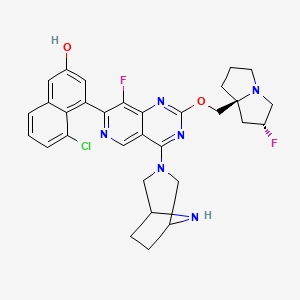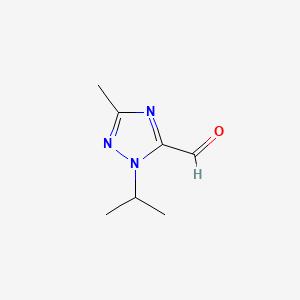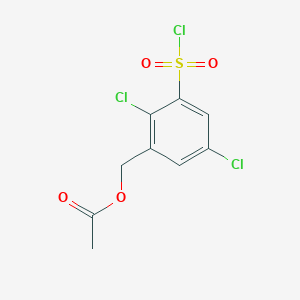
2,5-Dichloro-3-(chlorosulfonyl)benzyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Acetyloxy)methyl]-2,5-dichlorobenzenesulfonyl chloride is a chemical compound with the molecular formula C9H7Cl3O4S. It is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Acetyloxy)methyl]-2,5-dichlorobenzenesulfonyl chloride typically involves the chlorosulfonation of 2,5-dichlorotoluene followed by acetylation. The reaction conditions often require the use of chlorosulfonic acid and acetic anhydride as reagents. The process is carried out under controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of 3-[(Acetyloxy)methyl]-2,5-dichlorobenzenesulfonyl chloride on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Acetyloxy)methyl]-2,5-dichlorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acids.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used, such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, and sulfonate salts can be formed.
Hydrolysis Products: Sulfonic acids are the primary products of hydrolysis.
Aplicaciones Científicas De Investigación
3-[(Acetyloxy)methyl]-2,5-dichlorobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(Acetyloxy)methyl]-2,5-dichlorobenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The acetoxy group can also participate in reactions, providing additional sites for chemical modification. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dichlorobenzenesulfonyl chloride: Lacks the acetoxy group, making it less versatile in certain reactions.
3-(Chloromethyl)-2,5-dichlorobenzenesulfonyl chloride: Similar structure but with a chloromethyl group instead of an acetyloxymethyl group.
3-(Methoxymethyl)-2,5-dichlorobenzenesulfonyl chloride: Contains a methoxymethyl group, which affects its reactivity and applications.
Uniqueness
3-[(Acetyloxy)methyl]-2,5-dichlorobenzenesulfonyl chloride is unique due to the presence of both the sulfonyl chloride and acetoxy groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H7Cl3O4S |
|---|---|
Peso molecular |
317.6 g/mol |
Nombre IUPAC |
(2,5-dichloro-3-chlorosulfonylphenyl)methyl acetate |
InChI |
InChI=1S/C9H7Cl3O4S/c1-5(13)16-4-6-2-7(10)3-8(9(6)11)17(12,14)15/h2-3H,4H2,1H3 |
Clave InChI |
APOWIHNLRAWGAG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=C(C(=CC(=C1)Cl)S(=O)(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


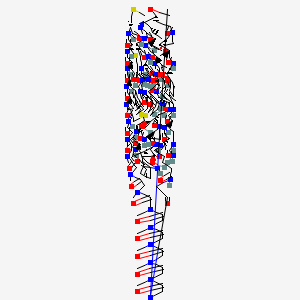
![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B13924495.png)

